molecular formula C12H11NO5 B8779353 ethyl (2,4-dioxo-2H-3,1-benzoxazin-1(4H)-yl)acetate CAS No. 57384-71-1

ethyl (2,4-dioxo-2H-3,1-benzoxazin-1(4H)-yl)acetate

Cat. No.: B8779353
CAS No.: 57384-71-1
M. Wt: 249.22 g/mol
InChI Key: DOUCORPAKHZFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2,4-dioxo-2H-3,1-benzoxazin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

57384-71-1

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

ethyl 2-(2,4-dioxo-3,1-benzoxazin-1-yl)acetate

InChI

InChI=1S/C12H11NO5/c1-2-17-10(14)7-13-9-6-4-3-5-8(9)11(15)18-12(13)16/h3-6H,2,7H2,1H3

InChI Key

DOUCORPAKHZFHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Isatoic anhydride (10 g, 1 equiv) in dimethylformamide (30 ml) was added dropwise to a suspension of sodium hydride (2.45 g, 60% in mineral oil, 1 equiv) in dimethylformamide (70 ml) at room temperature. The reaction was stirred for 1 hour prior to the addition of ethyl bromoacetate (6.8 ml, 1 equiv) and the resulting mixture stirred for 16 hours. Solvent evaporated, the residue suspended in water and the solid collected. The title compound was obtained by crystallisation from ethyl acetate (10.5 g). 1H-NMR (CDCl3) δ 1.29 (3H, t), 4.27 (2H, q), 4.82 (2H, s), 6.96 (1H, d), 7.33 (1H, t), 7.74 (1H, dt), 8.19 (1H, dd).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.45 g
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reactant
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30 mL
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solvent
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Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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